molecular formula C22H28N4O3 B3449750 N-(2,3-dimethoxybenzyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine

N-(2,3-dimethoxybenzyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine

Cat. No. B3449750
M. Wt: 396.5 g/mol
InChI Key: HXNOGRDINYYJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethoxybenzyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine, commonly known as DMEMB, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a benzimidazole derivative that exhibits a unique mechanism of action, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of DMEMB involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of cell cycle progression and ultimately, cell death. DMEMB has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMEMB has been shown to induce G2/M phase cell cycle arrest in cancer cells, leading to the inhibition of cell division. Additionally, DMEMB has been shown to induce apoptosis in cancer cells, leading to cell death. DMEMB has also been shown to exhibit anti-inflammatory and anti-oxidant properties, which may have beneficial effects on various physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMEMB is its potent anti-cancer activity against a variety of cancer cell lines. Additionally, DMEMB has been shown to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of inflammatory diseases. However, one limitation of DMEMB is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of DMEMB. One potential area of research is the development of DMEMB derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of DMEMB and its effects on various physiological processes. Finally, clinical trials are needed to evaluate the safety and efficacy of DMEMB in humans, which may lead to the development of new drugs for the treatment of cancer and inflammatory diseases.

Scientific Research Applications

DMEMB has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, DMEMB has been shown to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-27-20-9-5-6-17(21(20)28-2)16-23-22-24-18-7-3-4-8-19(18)26(22)11-10-25-12-14-29-15-13-25/h3-9H,10-16H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNOGRDINYYJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC2=NC3=CC=CC=C3N2CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dimethoxybenzyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-(2,3-dimethoxybenzyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine
Reactant of Route 3
Reactant of Route 3
N-(2,3-dimethoxybenzyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine
Reactant of Route 4
Reactant of Route 4
N-(2,3-dimethoxybenzyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine
Reactant of Route 5
Reactant of Route 5
N-(2,3-dimethoxybenzyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine
Reactant of Route 6
Reactant of Route 6
N-(2,3-dimethoxybenzyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.